molecular formula C9H18Cl2N4O2 B13514395 methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride

methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride

Cat. No.: B13514395
M. Wt: 285.17 g/mol
InChI Key: PBRQQFOJBGSABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride typically involves multiple steps. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form an intermediate, which is then hydrolyzed to produce the desired compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for cost-effectiveness, scalability, and safety. Key considerations include the availability of raw materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in its structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride
  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride

Uniqueness

Methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds, making it a valuable subject for research and development .

Properties

Molecular Formula

C9H18Cl2N4O2

Molecular Weight

285.17 g/mol

IUPAC Name

methyl 2-amino-3-(1-propan-2-yltriazol-4-yl)propanoate;dihydrochloride

InChI

InChI=1S/C9H16N4O2.2ClH/c1-6(2)13-5-7(11-12-13)4-8(10)9(14)15-3;;/h5-6,8H,4,10H2,1-3H3;2*1H

InChI Key

PBRQQFOJBGSABB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=N1)CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.